molecular formula C20H20ClNO3 B4622930 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (2-chlorophenoxy)acetate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (2-chlorophenoxy)acetate

Cat. No. B4622930
M. Wt: 357.8 g/mol
InChI Key: JZUYUIRJTQVJEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves multistep processes including condensation, cyclization, and functional group transformations. For example, the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent reactions to form different derivatives has been described, highlighting the versatility of quinoline synthesis strategies (Klásek et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure of quinoline derivatives reveal complex conformational behaviors and bonding patterns. For instance, analysis of 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one showed disordered conformations, indicating the intricacies of quinoline molecular structures (Cuervo et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, acylation, and rearrangements. For example, the synthesis and transformation of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones into different derivatives through reactions such as bromination, hydrolysis, and decarboxylation have been explored, revealing the chemical reactivity of these compounds (Klásek et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as crystal structure and spectroscopic characteristics, have been studied through techniques like X-ray diffraction and DFT analysis. For instance, the crystal structure and physicochemical properties of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were examined, providing insight into their stability and reactivity (Patel et al., 2022).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure, which affects their reactivity and interaction with other molecules. Studies have focused on understanding these interactions, including hydrogen bonding and pi-stacking, as observed in different quinoline-based compounds, to elucidate their chemical behavior (Cuervo et al., 2009).

Scientific Research Applications

Theoretical Studies on Quinoxalines

A theoretical study on quinoxalines, which are structurally similar to the quinoline moiety in the compound , explored their corrosion inhibition efficiencies for copper in nitric acid media. Through quantum chemical calculations using the Density Functional Theory (DFT) method, the study investigated the relationship between the molecular structures of quinoxalines and their inhibition efficiency. This suggests potential applications of similar compounds in materials science, particularly in corrosion inhibition (Zarrouk et al., 2014).

Progestational Activity of Quinoline Derivatives

Research on 5-aryl-1,2-dihydro-5H-chromeno[3,4-f]quinolines, with structural features reminiscent of quinoline, demonstrated their progestational activity, being potent, orally active, nonsteroidal progesterone receptor agonists. This indicates the potential pharmaceutical applications of structurally related quinoline compounds in hormone therapy or as components of contraceptive medications (Edwards et al., 1998).

Catalytic Applications

The synthesis of pincer functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the application of quinoline derivatives in catalysis. Such compounds could be relevant in synthetic organic chemistry, offering pathways to more efficient, selective, and sustainable synthetic methods (Facchetti et al., 2016).

Antimicrobial Properties

A study on the synthesis of novel quinoline derivatives highlighted their potential as antimalarial, diuretic, clastogenic, and antimicrobial agents. This suggests the utility of such compounds in the development of new drugs for the treatment of infectious diseases, highlighting the broad spectrum of biological activities that quinoline derivatives can exhibit (Sekar & Prasad, 1998).

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-13-11-20(2,3)22-17-9-8-14(10-15(13)17)25-19(23)12-24-18-7-5-4-6-16(18)21/h4-11,22H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUYUIRJTQVJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (2-chlorophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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